4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride is a chemical compound that belongs to the class of organic compounds known as morpholines. Morpholines are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. This particular compound features a bromophenyl group attached to the morpholine ring, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It is used in the production of various chemical products.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylmorpholine, undergoes bromination to introduce the bromophenyl group.
Methylation: The brominated product is then methylated to introduce the methyl groups at the 2 and 6 positions of the morpholine ring.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different functional groups.
Mechanism of Action
The mechanism by which 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride is unique due to its specific structural features. Similar compounds include:
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the morpholine ring.
N-(4-Bromophenyl)acetamide: Features a bromophenyl group and an acetamide group but does not have the morpholine structure.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2,6-dimethylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12;/h3-6,10-11H,7-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOILBQVKDQZIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.